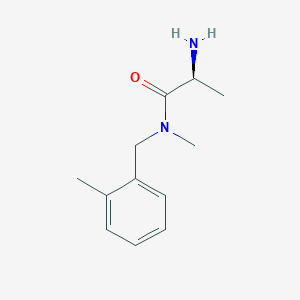
(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide is a chiral amide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N1O1, with a molecular weight of approximately 219.29 g/mol. The compound features a central propanamide backbone, an amino group, and a methylated benzyl moiety, which contribute to its unique chemical reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various biological macromolecules. The amine and amide functionalities allow for hydrogen bonding and other interactions with enzymes and receptors, potentially influencing their activity. Additionally, metabolic transformations can lead to active metabolites that exert biological effects, including neuroprotective and cytotoxic activities.
1. Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. In vitro studies using PC12 cell lines demonstrated that the compound could inhibit NMDA-mediated calcium influx, thereby providing protection against neurotoxicity. The cytotoxicity assays showed that the compound had a high cell viability rate at concentrations up to 200 µM, indicating low toxicity while enhancing mitochondrial activity .
Table 1: Cytotoxicity Profile of this compound
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1.5625 | >100 |
| 6.25 | 95 |
| 25 | 85 |
| 100 | 70 |
| 200 | 60 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial activity against several strains of bacteria, including Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Case Study: Neuroprotection in PC12 Cells
A study conducted on PC12 cells treated with this compound showed significant neuroprotection against oxidative stress induced by neurotoxins. The results indicated that the compound could enhance cell survival rates by modulating calcium ion influx through NMDA receptors .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against various pathogens demonstrated promising results, particularly against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-methyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-4-5-7-11(9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSYOXRVYWAZIB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN(C)C(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














